molecular formula C5H6Cl2O B13122920 2,2-Dichloro-1-methylcyclopropane-1-carbaldehyde CAS No. 85393-10-8

2,2-Dichloro-1-methylcyclopropane-1-carbaldehyde

Cat. No.: B13122920
CAS No.: 85393-10-8
M. Wt: 153.00 g/mol
InChI Key: BWIBFDMUFBJNMD-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-methylcyclopropane-1-carbaldehyde is an organic compound with the molecular formula C5H6Cl2O It is a cyclopropane derivative characterized by the presence of two chlorine atoms and a methyl group attached to the cyclopropane ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-methylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dichloro-1-methylcyclopropanecarboxylic acid with reducing agents to form the corresponding aldehyde. The reaction conditions often involve the use of reagents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) under controlled temperatures and inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-methylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms on the cyclopropane ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and DIBAL-H.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: 2,2-Dichloro-1-methylcyclopropanecarboxylic acid.

    Reduction: 2,2-Dichloro-1-methylcyclopropane-1-methanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloro-1-methylcyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in cyclopropanation reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-methylcyclopropane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atoms and cyclopropane ring may also contribute to the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2,2-Dichloro-1-methylcyclopropane-1-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    2,2-Dichloro-1-methylcyclopropane-1-carboxylic acid: Another similar compound with a carboxylic acid group.

Properties

IUPAC Name

2,2-dichloro-1-methylcyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2O/c1-4(3-8)2-5(4,6)7/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIBFDMUFBJNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540334
Record name 2,2-Dichloro-1-methylcyclopropane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85393-10-8
Record name 2,2-Dichloro-1-methylcyclopropane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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